(2-Bromo-5-chlorophenyl)hydrazine
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Overview
Description
(2-Bromo-5-chlorophenyl)hydrazine is an organic compound that features both bromine and chlorine atoms attached to a phenyl ring, along with a hydrazine functional group
Mechanism of Action
Target of Action
Hydrazines, in general, are known to react with carbonyl compounds, such as aldehydes and ketones . The nitrogen atom in the hydrazine molecule acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group .
Mode of Action
(2-Bromo-5-chlorophenyl)hydrazine, like other hydrazines, can form hydrazones through a reaction with carbonyl compounds . This reaction involves the nucleophilic nitrogen in the hydrazine attacking the electrophilic carbon in the carbonyl group, leading to the formation of an oxime. This oxime then dehydrates to form a hydrazone .
Biochemical Pathways
It’s known that hydrazines can be involved in the formation of hydrazones, which can be used in various synthetic preparations .
Pharmacokinetics
It’s known that the compound is an off-white crystalline solid and is stored at room temperature . Its molecular weight is 221.48 .
Result of Action
It’s known that the compound can be used as a reactant in the synthetic preparation of tryptamine derivatives .
Action Environment
It’s known that the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorophenyl)hydrazine typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-chlorophenyl)hydrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydrazine group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylhydrazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2-Bromo-5-chlorophenyl)hydrazine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying the effects of halogenated phenylhydrazines on biological systems, including their interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-chlorophenyl)hydrazine
- (2-Bromo-5-fluorophenyl)hydrazine
- (2-Chloro-5-bromophenyl)hydrazine
Uniqueness
(2-Bromo-5-chlorophenyl)hydrazine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(2-bromo-5-chlorophenyl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c7-5-2-1-4(8)3-6(5)10-9/h1-3,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCHTILHDIBDGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922552-53-2 |
Source
|
Record name | (2-bromo-5-chlorophenyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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